molecular formula C8H7IN4O B4836230 (4-iodo-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-1-yl)methanone

(4-iodo-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-1-yl)methanone

Cat. No.: B4836230
M. Wt: 302.07 g/mol
InChI Key: ISJBZSSTRSLCAH-UHFFFAOYSA-N
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Description

(4-iodo-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-1-yl)methanone is a heterocyclic compound that contains both pyrazole and methanone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-iodo-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-1-yl)methanone typically involves the reaction of 4-iodo-1-methyl-1H-pyrazole with a suitable methanone derivative under controlled conditions. One common method involves the use of palladium-catalyzed coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often include the use of solvents such as ethanol and the presence of a base to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar palladium-catalyzed processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-iodo-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Halogen substitution reactions can replace the iodine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles.

Scientific Research Applications

Chemistry

In chemistry, (4-iodo-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for further investigation in drug development .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new pharmaceuticals .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings and polymers .

Mechanism of Action

The mechanism of action of (4-iodo-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    4-iodo-1-methyl-1H-pyrazole: A simpler analog with similar reactivity.

    1-methyl-1H-pyrazol-5-yl methanone: Lacks the iodine substituent but shares the core structure.

    (4-bromo-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-1-yl)methanone: A bromine analog with similar properties.

Uniqueness

Its ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(4-iodo-2-methylpyrazol-3-yl)-pyrazol-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN4O/c1-12-7(6(9)5-11-12)8(14)13-4-2-3-10-13/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJBZSSTRSLCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)I)C(=O)N2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-iodo-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-1-yl)methanone
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(4-iodo-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-1-yl)methanone
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(4-iodo-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-1-yl)methanone
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(4-iodo-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-1-yl)methanone
Reactant of Route 5
(4-iodo-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-1-yl)methanone
Reactant of Route 6
(4-iodo-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-1-yl)methanone

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